2-chloro-6-[(3-phenylbutyl)amino]benzamide
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Overview
Description
2-chloro-6-[(3-phenylbutyl)amino]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a chloro group at the second position and a phenylbutylamino group at the sixth position on the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(3-phenylbutyl)amino]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-[(3-phenylbutyl)amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of oxidized derivatives with different functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
2-chloro-6-[(3-phenylbutyl)amino]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-[(3-phenylbutyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-[(3-phenylpropyl)amino]benzamide
- 2-chloro-6-[(3-phenylethyl)amino]benzamide
- 2-chloro-6-[(3-phenylmethyl)amino]benzamide
Uniqueness
2-chloro-6-[(3-phenylbutyl)amino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylbutylamino group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2193066-79-2 |
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Molecular Formula |
C17H19ClN2O |
Molecular Weight |
302.8 |
Purity |
95 |
Origin of Product |
United States |
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